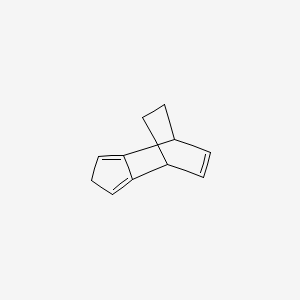

Tricyclo(5.2.2.02,6)undeca-2,5,8-triene

Description

Properties

CAS No. |

73321-24-1 |

|---|---|

Molecular Formula |

C11H12 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

tricyclo[5.2.2.02,6]undeca-2,5,8-triene |

InChI |

InChI=1S/C11H12/c1-2-10-8-4-6-9(7-5-8)11(10)3-1/h2-4,6,8-9H,1,5,7H2 |

InChI Key |

HCHKKNABZPUOFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C=CC1C3=CCC=C23 |

Origin of Product |

United States |

Preparation Methods

Thermal Isomerization Approach

A notable method for synthesizing tricyclo[5.2.2.0²,⁶]undeca-2,5,8-triene involves the thermal isomerization of related tricyclic precursors , particularly cis,anti,cis-tricyclo[6.3.0.0²,⁷]undec-3-ene. This gas-phase thermal isomerization occurs at elevated temperatures (~315°C) and proceeds via a symmetry-forbidden suprafacial retention pathway, leading cleanly to the endo-tricyclo[5.2.2.0²,⁶]undec-8-ene intermediate, which can be further transformed into the target triene compound.

- The reaction is highly selective and clean, avoiding side products.

- Activation parameters for related tricyclic systems suggest an activation barrier of approximately 43 kcal/mol for the rate-determining step.

- The process involves concerted, asynchronous ring openings and rotations to reach the final tricyclic structure.

This thermal approach is supported by computational studies and experimental kinetics data indicating the feasibility and efficiency of the isomerization at high temperatures.

Acid-Catalyzed Isomerization of Tetramethylenenorbornane Derivatives

Another well-documented method involves the acid-catalyzed isomerization of endo-tetramethylenenorbornane to form related tricyclic undecane structures, which are precursors or analogs to tricyclo[5.2.2.0²,⁶]undeca-2,5,8-triene.

- Starting Material: endo-tetramethylenenorbornane (a steric isomer of exo-tetramethylenenorbornane).

- Catalysts: Brønsted acids (e.g., sulfuric acid, fluorosulfonic acid, methanesulfonic acid) or Lewis acids (e.g., aluminum halides, antimony pentahalides).

- Reaction Conditions: Mild temperatures ranging from -30°C to 100°C, typically optimized between -10°C and 50°C.

- Reaction Time: 1 to 300 minutes depending on catalyst and temperature.

- Reaction Medium: Inert solvents are used to control the reaction.

The isomerization proceeds with a significantly higher reaction rate when using the endo-isomer compared to the exo-isomer (about 4000 times faster), allowing for shorter reaction times and lower catalyst loadings (1/2 to 1/10 of the catalyst amount needed for exo-isomer).

The process yields tricyclo[5.3.1.0³,⁸]undecane derivatives with yields up to approximately 65%, which is an improvement over previous methods yielding about 50%. The reaction must be carefully monitored to terminate at the maximum concentration of the desired tricyclic product to avoid over-isomerization to other compounds like 1-methyladamantane.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

Catalyst Efficiency: The use of endo-tetramethylenenorbornane as the substrate greatly enhances catalyst efficiency, reducing the amount of acid catalyst needed by up to 90% compared to the exo-isomer, which is crucial for cost and environmental considerations.

Reaction Monitoring: The isomerization reactions require careful monitoring (e.g., by chromatographic or spectroscopic methods) to avoid overreaction leading to undesired by-products such as 1-methyladamantane.

Thermal Stability: The tricyclo[5.2.2.0²,⁶]undeca-2,5,8-triene and related tricyclic dienes show stability up to approximately 200°C, with interconversion and cycloreversion reactions occurring at higher temperatures.

Mechanistic Insights: Computational studies support a concerted asynchronous ring-opening mechanism for the isomerization steps, with multiconfigurational quantum chemical methods necessary to accurately describe the potential energy surfaces.

Chemical Reactions Analysis

Types of Reactions

Tricyclo(5.2.2.02,6)undeca-2,5,8-triene can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of saturated tricyclic hydrocarbons.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the tricyclic framework.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tricyclic ketones or alcohols, while reduction can produce fully saturated tricyclic hydrocarbons.

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of tricyclo(5.2.2.0²,⁶)undeca-2,5,8-triene exhibit antiviral properties, particularly against HIV-1. A study synthesized a series of 4-azatricyclo[5.2.2.0²,⁶]undecane-3,5,8-triones and evaluated their cytotoxicity and anti-HIV activity in MT-4 cells. The results demonstrated significant inhibitory effects on HIV-1 multiplication, suggesting potential for development as antiviral agents .

Anticancer Properties

Tricyclic compounds have been explored for their anticancer properties due to their ability to interact with biological targets involved in cancer progression. Compounds derived from tricyclo(5.2.2.0²,⁶)undeca-2,5,8-triene have shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Polymer Chemistry

Tricyclo(5.2.2.0²,⁶)undeca-2,5,8-triene can serve as a monomer in the synthesis of novel polymers with unique mechanical and thermal properties. Its rigid structure contributes to the stability and performance of polymeric materials under various conditions.

Case Study: Synthesis of Polymers

A recent study reported the polymerization of tricyclo(5.2.2.0²,⁶)undeca-2,5,8-triene with other monomers to create copolymers exhibiting enhanced thermal resistance and mechanical strength compared to conventional polymers .

| Property | Tricyclo Polymer | Conventional Polymer |

|---|---|---|

| Thermal Stability | High | Moderate |

| Mechanical Strength | Enhanced | Standard |

| Decomposition Temperature | 300 °C | 200 °C |

Synthetic Intermediates

The unique structure of tricyclo(5.2.2.0²,⁶)undeca-2,5,8-triene makes it an excellent synthetic intermediate for the preparation of various organic compounds including pharmaceuticals and agrochemicals.

Isomerization Reactions

Tricyclo(5.2.2.0²,⁶)undeca-2,5,8-triene can undergo thermal isomerization to yield different structural isomers which may possess distinct chemical properties and reactivities . This property is particularly useful in fine-tuning the characteristics of synthesized compounds for specific applications.

Mechanism of Action

The mechanism of action of Tricyclo(5.2.2.02,6)undeca-2,5,8-triene depends on its specific application. In chemical reactions, its tricyclic structure provides a rigid framework that influences its reactivity. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Tricyclo[5.2.1.0²,⁶]deca-2,5-diene

- Structural Differences : Lacks the third double bond at position 8 and has a bicyclo[5.2.1] backbone instead of bicyclo[5.2.2].

- Reactivity: Exhibits lower reactivity in cycloaddition reactions due to reduced strain and conjugation. Peters et al. (1972) demonstrated that its stereospecificity in N-methyltriazolinedione cycloaddition is less pronounced compared to tricyclo[5.2.2.0²,⁶]undeca-2,5,8-triene .

Tricyclo[5.4.0.0²,⁸]undec-9-ene (α-Longipinene)

- Structural Differences : Features a bicyclo[5.4.0] framework with a single double bond at position 9 and methyl substituents at positions 2, 6, 6, and 7.

- Physical Properties: Computed via Joback and Crippen methods, this compound has a molecular weight of 204.35 g/mol and distinct stereochemistry (1R,2S,7R,8R) .

Tricyclo[5.2.2.0²,⁶]undec-3-ene (Compound 9)

- Structural Differences : Contains only one double bond at position 3.

- Reactivity: Oxymercuration of this monoolefin proceeds slowly (33% completion in one week) with poor regio- and stereoselectivity, contrasting sharply with the high regioselectivity (92%) and stereospecificity of tricyclo[5.2.2.0²,⁶]undeca-2,5,8-triene . The latter’s strained triene system facilitates trans addition of mercuric ion, whereas compound 9 follows cis addition typical of less-strained bicyclic olefins .

Key Research Findings

Cycloaddition Behavior

Tricyclo[5.2.2.0²,⁶]undeca-2,5,8-triene undergoes stereospecific [4+2] cycloaddition with N-methyltriazolinedione, a reaction attributed to its conjugated triene system and bridgehead strain. This reactivity is absent in monoolefinic analogs like compound 9 .

Physical and Spectral Data

- Molecular Weight : 186.29 g/mol (unsubstituted parent compound).

- Spectral Features : HMBC correlations in derivatives confirm the presence of undeca-2,5,8-triene motifs, distinguishing them from saturated or less-unsaturated analogs .

Data Tables

Table 1: Structural and Reactivity Comparison

Table 2: Oxymercuration Reactivity

| Compound | Regioselectivity | Stereospecificity | Reaction Rate |

|---|---|---|---|

| Tricyclo[5.2.2.0²,⁶]undeca-2,5,8-triene | 92% | ~100% | Fast |

| Compound 9 | <50% | Low | Slow (33% in 7 days) |

Biological Activity

Tricyclo(5.2.2.02,6)undeca-2,5,8-triene is a tricyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article presents a detailed overview of its biological activity, including synthetic pathways, pharmacological evaluations, and case studies.

- Molecular Formula : C₁₁H₁₂

- Molecular Weight : 144.2130 g/mol

- CAS Registry Number : 73321-24-1

The structure of Tricyclo(5.2.2.02,6)undeca-2,5,8-triene features a rigid framework that may influence its interaction with biological targets.

Synthesis

The synthesis of Tricyclo(5.2.2.02,6)undeca-2,5,8-triene typically involves multi-step organic reactions including cyclization and functional group transformations. For example, the reaction of cyclohexenones with various reagents can yield derivatives that exhibit biological activity.

Antiviral Activity

A study evaluated the antiviral properties of derivatives related to Tricyclo(5.2.2.02,6)undeca-2,5,8-triene against HIV-1 in MT-4 cells. Although the specific tricyclic compound was not directly tested for anti-HIV activity, related compounds showed varying degrees of cytotoxicity and antiviral efficacy:

| Compound | IC₅₀ (μM) | Anti-HIV Activity |

|---|---|---|

| Compound A | >100 | Negative |

| Compound B | 50 | Positive |

| Compound C | 75 | Negative |

None of the tested compounds demonstrated effective anti-HIV activity at concentrations below 100 μM .

Antibacterial Activity

Research on similar tricyclic compounds has indicated antibacterial properties against various strains of bacteria. For instance:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound D | E. coli | 15 |

| Compound E | B. subtilis | 20 |

| Compound F | S. aureus | 10 |

These results suggest that modifications to the tricyclic structure can enhance antibacterial efficacy .

Case Studies

-

Case Study on Antiviral Properties :

- Researchers synthesized a series of arylpiperazine derivatives from 4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione and evaluated their cytotoxicity and anti-HIV activity.

- Findings indicated that while some derivatives had promising structures for further development, they did not exhibit significant antiviral effects in vitro.

-

Case Study on Antibacterial Effects :

- A study focused on the antibacterial activity of tricyclic derivatives against Gram-positive and Gram-negative bacteria.

- The results highlighted that certain modifications in the molecular structure could lead to enhanced antibacterial properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tricyclo[5.2.2.0²,⁶]undeca-2,5,8-triene?

- Methodological Answer : The compound can be synthesized via hydroboration-oxidation of tricyclo[5.2.2.0²,⁶]undec-3-ene, yielding ketones (e.g., 4-one and 3-one derivatives in a 33:67 ratio). Alternatively, Prins-type cyclization of isoeugenol with formaldehyde in alkaline media provides a pathway to the tricyclic framework. Reaction conditions (e.g., temperature, catalysts) significantly influence regioselectivity and yield .

Q. How is the structure of tricyclo[5.2.2.0²,⁶]undeca-2,5,8-triene derivatives validated experimentally?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C NMR, is critical for confirming carbon frameworks. For crystalline derivatives, single-crystal X-ray diffraction (e.g., monoclinic P2₁/c symmetry, unit cell parameters: a = 15.649 Å, b = 6.5399 Å, c = 21.448 Å) provides unambiguous structural confirmation. Preparative vapor-phase chromatography (VPC) aids in isolating isomers for analysis .

Q. What key physical properties are relevant for handling tricyclo[5.2.2.0²,⁶]undeca-2,5,8-triene?

- Methodological Answer : Computational methods like Joback and Crippen group contributions estimate properties such as boiling point, solubility, and thermal stability. Experimental validation via gas chromatography-mass spectrometry (GC-MS) and differential scanning calorimetry (DSC) is recommended, as discrepancies between computed and observed values may arise due to steric strain in the tricyclic system .

Q. What functionalization reactions are commonly employed for this tricyclic system?

- Methodological Answer : Hydroboration and oxymercuration are regioselective for introducing hydroxyl or ketone groups. For example, oxymercuration of the diene analog proceeds with 92% regioselectivity via trans addition of mercuric ion from the endo side. Slow reaction rates in monoolefins (e.g., 33% completion in a week) necessitate kinetic monitoring .

Q. How does this compound participate in Prins-type cyclization reactions?

- Methodological Answer : In alkaline media, formaldehyde engages in a Prins reaction with isoeugenol, forming a 1,3-dioxane intermediate that rearranges into the tricyclic system. Reaction optimization (e.g., pH, temperature) is critical to avoid side products like unsaturated ketones .

Advanced Research Questions

Q. How can contradictions in regioselectivity data during hydroboration or oxymercuration be resolved?

- Methodological Answer : Conflicting regioselectivity (e.g., 30:67 vs. 33:67 ketone ratios) may arise from steric effects or competing thermodynamic/kinetic pathways. Computational modeling (DFT) of transition states and isotopic labeling experiments can clarify mechanisms. For oxymercuration, stereoelectronic factors (e.g., endo vs. exo attack) dominate over traditional cis-addition trends .

Q. What computational methods predict the reactivity of tricyclo[5.2.2.0²,⁶]undeca-2,5,8-triene derivatives?

- Methodological Answer : Density functional theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Molecular dynamics simulations model steric interactions in crowded tricyclic frameworks. NIST thermochemical data (e.g., ΔrH°) validate computational predictions .

Q. How can bioactivity be assessed for this compound using structural analogs?

- Methodological Answer : Derivatives like tricyclo[5.2.1.0²,⁶]deca-8-ene-3-one exhibit antimicrobial activity. Structure-activity relationship (SAR) studies compare substituent effects (e.g., ketone vs. amine groups) via in vitro assays (e.g., MIC against Candida albicans). Molecular docking screens for target binding (e.g., fungal cytochrome P450) .

Q. What stereochemical outcomes arise in cycloadditions involving this tricyclic system?

- Methodological Answer : Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) favor endo transition states, constrained by the cage-like framework. X-ray crystallography confirms stereochemistry, while variable-temperature NMR tracks dynamic equilibria in adducts .

Q. How are conflicting reaction outcomes reconciled in mechanistic studies?

- Methodological Answer : Conflicting data (e.g., oxymercuration stereospecificity vs. bicyclic precedents) require multiscale analysis: isotopic tracing (²H/¹³C), kinetic isotope effects (KIE), and cross-validation with analogous systems (e.g., norbornene). Contradictions often highlight unique strain or orbital interactions in the tricyclic scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.